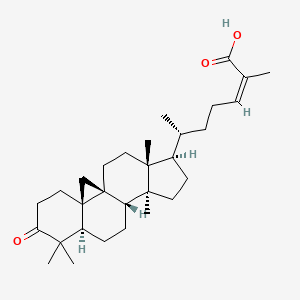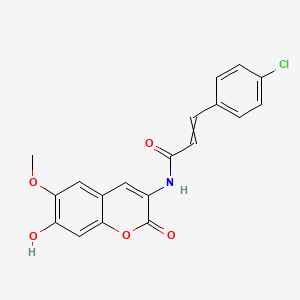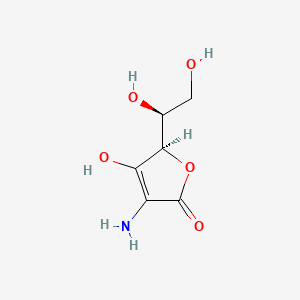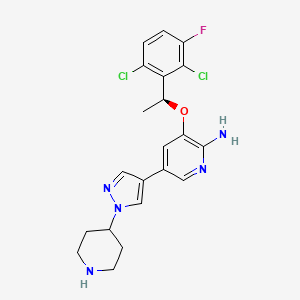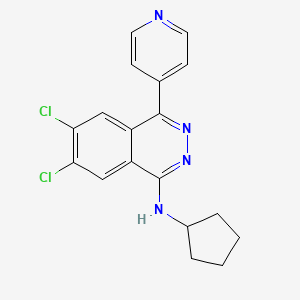
6,7-dichloro-N-cyclopentyl-4-(pyridin-4-yl)phthalazin-1-amine
Übersicht
Beschreibung
A-196 is a potent and selective chemical inhibitor of SUV420H1 and SUV420H2, which are histone methyltransferases. This compound inhibits the di- and trimethylation of histone H4 at lysine 20 (H4K20me2 and H4K20me3) in multiple cell lines . It is used as a chemical probe to investigate the role of histone methyltransferases in genomic integrity .
Wissenschaftliche Forschungsanwendungen
A-196 has several scientific research applications:
Chemistry: Used as a chemical probe to study the function of histone methyltransferases.
Biology: Investigates the role of histone modifications in genomic integrity and cellular processes.
Medicine: Potential applications in understanding diseases related to epigenetic modifications, such as cancer.
Industry: Utilized in the development of new epigenetic therapies and research tools
Wirkmechanismus
A-196 exerts its effects by inhibiting the activity of SUV420H1 and SUV420H2 in a substrate-competitive manner. This inhibition prevents the di- and trimethylation of histone H4 at lysine 20, leading to changes in chromatin structure and gene expression. The molecular targets are the SUV420H1 and SUV420H2 enzymes, and the pathways involved include histone modification and epigenetic regulation .
Biochemische Analyse
Biochemical Properties
A-196 plays a significant role in biochemical reactions by inhibiting the activity of SUV420H1 and SUV420H2. These enzymes are involved in the methylation of H4K20, which is essential for DNA replication and repair, as well as the formation of heterochromatin. A-196 inhibits SUV420H1 with an IC50 value of 25 nM and SUV420H2 with an IC50 value of 144 nM . The compound exhibits greater than 100-fold selectivity over other histone methyltransferases and non-epigenetic targets . By inhibiting these enzymes, A-196 effectively reduces the levels of di- and trimethylated H4K20 in cells, thereby impacting various cellular processes.
Cellular Effects
The effects of A-196 on various types of cells and cellular processes are profound. By inhibiting SUV420H1 and SUV420H2, A-196 leads to a decrease in H4K20me2 and H4K20me3 levels, which in turn affects cell signaling pathways, gene expression, and cellular metabolism . In multiple cell lines, A-196 has been shown to inhibit the di- and trimethylation of H4K20 with an IC50 value of less than 1 µM . This inhibition can result in altered gene expression patterns and disrupted cellular functions, highlighting the importance of H4K20 methylation in maintaining normal cellular activities.
Molecular Mechanism
The molecular mechanism of A-196 involves its binding to the active sites of SUV420H1 and SUV420H2, thereby inhibiting their enzymatic activity. A-196 acts as a substrate-competitive inhibitor, meaning it competes with the natural substrate (H4K20) for binding to the enzyme . This competitive inhibition prevents the methylation of H4K20, leading to reduced levels of H4K20me2 and H4K20me3 in cells. Additionally, A-196 has been shown to increase the levels of monomethylated H4K20 (H4K20me1), further demonstrating its impact on histone methylation dynamics .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of A-196 have been observed to change over time. The compound is stable under standard storage conditions and retains its inhibitory activity over extended periods . In in vitro studies, A-196 has been shown to maintain its inhibitory effects on SUV420H1 and SUV420H2 for up to 72 hours without causing overt toxicity to cells . Long-term studies have indicated that A-196 can lead to sustained changes in H4K20 methylation levels, which may have implications for cellular function and genomic integrity.
Dosage Effects in Animal Models
The effects of A-196 vary with different dosages in animal models. At lower doses, A-196 effectively inhibits SUV420H1 and SUV420H2 without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, including potential off-target interactions and disruption of normal cellular processes . Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of H4K20 methylation, highlighting the importance of dose optimization in experimental settings.
Metabolic Pathways
A-196 is involved in metabolic pathways related to histone methylation. By inhibiting SUV420H1 and SUV420H2, A-196 affects the methylation status of H4K20, which in turn influences various downstream processes . The compound interacts with enzymes and cofactors involved in histone modification, leading to changes in metabolic flux and metabolite levels. These effects underscore the role of A-196 in modulating epigenetic landscapes and cellular metabolism.
Transport and Distribution
Within cells and tissues, A-196 is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its chemical properties and interactions with cellular components . A-196 has been shown to effectively penetrate cell membranes and reach its target enzymes, ensuring its inhibitory activity in various cellular contexts .
Subcellular Localization
The subcellular localization of A-196 is primarily within the nucleus, where it exerts its effects on histone methylation. The compound’s activity is directed towards the chromatin, where SUV420H1 and SUV420H2 are localized . A-196’s ability to target specific compartments within the cell is crucial for its function as an inhibitor of histone methyltransferases. Post-translational modifications and targeting signals may further influence its localization and activity within the cell.
Vorbereitungsmethoden
The synthetic route for A-196 involves the following steps:
Starting Materials: The synthesis begins with cyclopentylamine and 6,7-dichloro-4-pyridin-4-yl-phthalazin-1-ylamine.
Reaction Conditions: The reaction typically involves heating the starting materials in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve a high purity level (≥98% HPLC).
Industrial production methods for A-196 are not widely documented, but they would likely involve scaling up the laboratory synthesis process with optimizations for cost, yield, and safety.
Analyse Chemischer Reaktionen
A-196 undergoes several types of chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction:
Common Reagents and Conditions: Typical reagents include bases or acids for substitution reactions, and oxidizing or reducing agents for redox reactions.
Major Products: The major products depend on the specific reaction conditions and reagents used
Vergleich Mit ähnlichen Verbindungen
A-196 is unique due to its high selectivity and potency for SUV420H1 and SUV420H2. Similar compounds include:
UNC0379: Another histone methyltransferase inhibitor with different selectivity.
GSK-J4: Inhibits a different set of histone demethylases.
BIX-01294: Targets G9a histone methyltransferase
A-196 stands out due to its specific inhibition of SUV420H1 and SUV420H2, making it a valuable tool for studying these enzymes’ roles in epigenetics.
Eigenschaften
IUPAC Name |
6,7-dichloro-N-cyclopentyl-4-pyridin-4-ylphthalazin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4/c19-15-9-13-14(10-16(15)20)18(22-12-3-1-2-4-12)24-23-17(13)11-5-7-21-8-6-11/h5-10,12H,1-4H2,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGOSOMRWSYAOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NN=C(C3=CC(=C(C=C32)Cl)Cl)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-{[6-chloro-5-(2'-hydroxy[1,1'-biphenyl]-4-yl)-1H-imidazo[4,5-b]pyridin-2-yl]oxy}-2-methylbenzoic acid](/img/structure/B610733.png)
![Manganese(2+);2,5,12,15,18-pentazatricyclo[17.4.0.06,11]tricosane;dichloride](/img/structure/B610735.png)
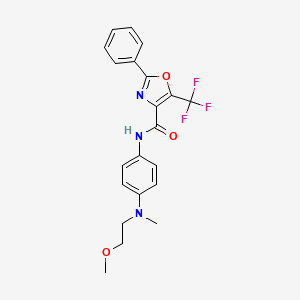

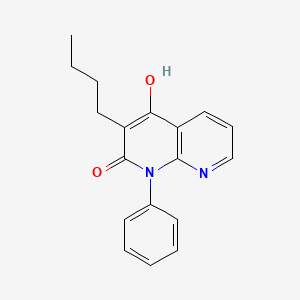
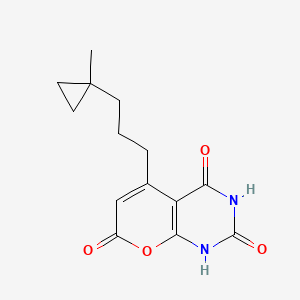
![6-bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B610745.png)
